H-Gly-Gly-His-OH

Catalog No.
S2757412
CAS No.
7451-76-5; 93404-95-6
M.F
C10H15N5O4
M. Wt
269.261
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Gly-Gly-His-OH

CAS Number

7451-76-5; 93404-95-6

Product Name

H-Gly-Gly-His-OH

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

Molecular Formula

C10H15N5O4

Molecular Weight

269.261

InChI

InChI=1S/C10H15N5O4/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19)/t7-/m0/s1

InChI Key

PDAWDNVHMUKWJR-ZETCQYMHSA-N

SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN

Solubility

not available

Description

Gly-Gly-His is an oligopeptide.

H-Gly-Gly-His-OH, also known as Glycyl-Glycyl-Histidine, is a tripeptide composed of two glycine residues and one histidine residue. Its chemical formula is C10H15N5O4C_{10}H_{15}N_{5}O_{4} with a molecular weight of approximately 269.26 g/mol. This compound is notable for its ability to bind metal ions, particularly copper and nickel, due to the imidazole side chain of the histidine residue, which plays a crucial role in metal coordination chemistry .

  • Oxidation: The histidine residue can be oxidized, leading to modifications that affect its metal-binding capabilities. Common oxidizing agents include hydrogen peroxide.
  • Reduction: Reduction reactions can alter the peptide's structure and biological activity, often using reducing agents like sodium borohydride.
  • Substitution: This peptide can participate in substitution reactions where functional groups are exchanged under appropriate conditions.

These reactions can lead to various derivatives and complexes, influencing the compound's properties and applications.

H-Gly-Gly-His-OH exhibits several biological activities:

  • Metal Binding: It serves as a ligand in coordination chemistry, facilitating the study of metal-peptide interactions. Its ability to bind metal ions like copper and nickel has implications in biosensor technology and biochemistry .
  • Antimicrobial Properties: Research indicates potential antimicrobial effects, making it a candidate for therapeutic applications.
  • Anticancer Activity: Preliminary studies suggest that this tripeptide may have anticancer properties, although further investigation is needed to clarify its mechanisms of action.

The synthesis of H-Gly-Gly-His-OH typically involves solid-phase peptide synthesis (SPPS). The steps include:

  • Loading the Resin: The first amino acid (glycine) is attached to a resin.
  • Deprotection: The protecting group on the amino acid is removed.
  • Coupling: The next amino acid (another glycine) is added using coupling reagents such as dicyclohexylcarbodiimide.
  • Repetition: Steps 2 and 3 are repeated for the third amino acid (histidine).
  • Cleavage and Purification: The peptide is cleaved from the resin and purified to obtain the final product .

H-Gly-Gly-His-OH finds applications across various fields:

  • Chemistry: Used as a ligand in coordination chemistry studies to explore metal-peptide interactions.
  • Biology: Employed in biosensors for detecting metal ions such as copper and nickel, enhancing electrochemical detection methods .
  • Medicine: Investigated for potential therapeutic uses, particularly in antimicrobial and anticancer treatments.
  • Industry: Utilized in developing metal-chelating agents and catalysts for industrial processes .

Studies have demonstrated that H-Gly-Gly-His-OH interacts effectively with various metal ions, influencing biochemical pathways. For instance, its binding with copper ions can mediate protein crosslinking by oxidants, thereby affecting cellular functions and signaling pathways. Research into its interactions with other compounds continues to reveal insights into its potential roles in biological systems.

Several compounds share structural similarities with H-Gly-Gly-His-OH, including:

  • H-Gly-His-Gly-OH: A tripeptide with similar metal-binding properties but different sequence.
  • L-Carnosine (β-alanyl-L-histidine): Known for its antioxidant and metal-chelating activities; it differs primarily by having a β-alanine instead of glycine.
  • H-Gly-Gly-Asp-OH: Another tripeptide that may exhibit different biological activities due to the presence of aspartic acid instead of histidine.

Uniqueness

The uniqueness of H-Gly-Gly-His-OH lies in its specific sequence of glycine and histidine residues, which confer distinct metal-binding properties and biological activities. Its ability to form stable complexes with copper and nickel ions makes it particularly valuable in various applications compared to similar compounds .

Molecular Composition and Nomenclature

H-Gly-Gly-His-OH is a linear tripeptide with the sequence H-Gly-Gly-His-OH, where glycine (Gly) and histidine (His) are linked via peptide bonds. Its molecular formula is C₁₀H₁₅N₅O₄, and its molecular weight is 269.26 g/mol. The IUPAC name is (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid, reflecting the stereochemistry of the histidine residue.

Table 1: Structural and Nomenclatural Details of H-Gly-Gly-His-OH

PropertyDescription
Molecular FormulaC₁₀H₁₅N₅O₄
Molecular Weight269.26 g/mol
IUPAC Name(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Peptide SequenceH-Gly-Gly-His-OH
CAS Number7451-76-5

The structure includes a histidine side chain with an imidazole ring, which is critical for its metal-binding properties.

Synthetic and Analytical Methods

H-Gly-Gly-His-OH is synthesized via solid-phase peptide synthesis (SPPS), a method that allows sequential assembly of amino acids on a resin support. The process involves:

  • Coupling: Protected amino acids are added to the resin using activators like HATU.
  • Deprotection: Acidic or basic conditions remove temporary protecting groups.
  • Cleavage: Final cleavage from the resin yields the free peptide.

Analytical characterization includes mass spectrometry and nuclear magnetic resonance (NMR) to confirm its primary structure and purity.

XLogP3

-4.5

Wikipedia

Gly-Gly-His

Dates

Modify: 2023-07-22

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